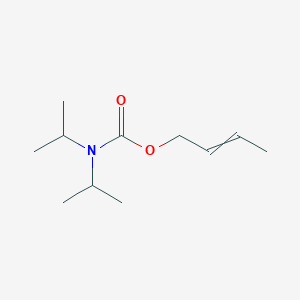

But-2-en-1-yl dipropan-2-ylcarbamate

Description

But-2-en-1-yl dipropan-2-ylcarbamate is a carbamate (B1207046) ester characterized by a butenyl group attached to the oxygen atom and two isopropyl groups on the nitrogen atom. While specific research on this exact molecule is not extensively documented, its structural features place it at the intersection of several important areas of chemical research.

Carbamates, with their core structure R₂NC(O)OR', are a cornerstone of modern organic chemistry. wikipedia.org In organic synthesis, the carbamate functional group is widely employed as a protecting group for amines. chem-station.comorganic-chemistry.org The electronic nature of the carbamate moiety reduces the nucleophilicity and basicity of the amine nitrogen, allowing for selective reactions at other parts of a molecule. masterorganicchemistry.com Common carbamate protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), which can be selectively removed under specific conditions. masterorganicchemistry.com

In materials science, the carbamate linkage is the fundamental component of polyurethanes, a major class of polymers. wikipedia.org Polyurethanes are synthesized through the reaction of diisocyanates with polyols and are utilized in a vast array of applications, from foams and elastomers to coatings and adhesives. askfilo.com The properties of these materials can be finely tuned by varying the structure of the monomers. rsc.org The study of novel carbamates contributes to the development of new polymeric materials with tailored functionalities. acs.orgnih.gov

The investigation of new carbamate derivatives like this compound is significant for several reasons. The stability and reactivity of the carbamate group are influenced by the electronic and steric properties of its substituents. acs.org The presence of bulky diisopropyl groups on the nitrogen atom in this compound, for instance, can confer increased chemical stability. nih.gov

Furthermore, the butenyl group introduces an alkene functionality, which can participate in a variety of chemical transformations. The study of such molecules provides deeper insights into reaction mechanisms, conformational analysis, and the interplay of different functional groups within a single molecule. nih.gov

Given its structure, several research directions for this compound can be envisioned. The allylic nature of the butenyl group makes it a potential substrate for transition metal-catalyzed reactions, such as allylic alkylations or cross-coupling reactions. acs.org These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The diisopropylcarbamate moiety could be explored for its directing group capabilities in C-H activation and functionalization reactions. Moreover, the molecule as a whole could serve as a monomer or a modifying agent in the synthesis of novel polymers, potentially imparting unique thermal or mechanical properties. The presence of the double bond allows for polymerization or post-polymerization modification.

Detailed Research Findings

While specific experimental data for this compound is scarce in publicly available literature, we can infer its likely properties and synthesis based on the well-established chemistry of analogous compounds.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the reaction of diisopropylamine (B44863) with a suitable chloroformate or the activation of diisopropylamine with a reagent like phosgene (B1210022) or a phosgene equivalent, followed by reaction with but-2-en-1-ol (B7822390). Alternatively, a transesterification reaction from a simpler carbamate could be employed. organic-chemistry.org

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | Signals corresponding to the isopropyl methyl protons (doublet), isopropyl methine protons (septet), methylene protons adjacent to the oxygen (doublet), vinyl protons of the butenyl group (multiplets), and the terminal methyl group of the butenyl group (doublet). |

| ¹³C NMR | Resonances for the isopropyl methyl carbons, isopropyl methine carbons, the carbamate carbonyl carbon, the methylene carbon adjacent to the oxygen, the vinyl carbons, and the terminal methyl carbon of the butenyl group. |

| IR Spectroscopy | A strong absorption band characteristic of the carbamate carbonyl group (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. C-N and C-O stretching bands would also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: The data in this table is predictive and based on characteristic values for similar functional groups.

Potential Applications in Chemical Synthesis

The presence of the allylic ester functionality in this compound makes it a potentially valuable building block in organic synthesis. Allylic carbamates are known to undergo a range of transformations, including enantioselective additions and cyclization reactions. acs.orgescholarship.org The diisopropylcarbamate group could influence the regioselectivity and stereoselectivity of these reactions.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Palladium-Catalyzed Allylic Alkylation | Nucleophile, Pd(0) catalyst | A new molecule with the nucleophile attached to the butenyl chain. |

| Ring-Closing Metathesis | Grubbs' catalyst | A cyclic carbamate, if another double bond is present in the molecule. |

| Epoxidation | m-CPBA or other epoxidizing agent | An epoxide on the butenyl double bond. |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | An alcohol functional group on the butenyl chain. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

81555-24-0 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

but-2-enyl N,N-di(propan-2-yl)carbamate |

InChI |

InChI=1S/C11H21NO2/c1-6-7-8-14-11(13)12(9(2)3)10(4)5/h6-7,9-10H,8H2,1-5H3 |

InChI Key |

KKQOADXIBVMQMT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC(=O)N(C(C)C)C(C)C |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Considerations of But 2 En 1 Yl Dipropan 2 Ylcarbamate

Nomenclature and Systematic Representation of the Chemical Compound

But-2-en-1-yl dipropan-2-ylcarbamate is the common name for the chemical compound with the molecular formula C11H21NO2. nih.gov Systematically, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the compound is named but-2-en-1-yl N,N-di(propan-2-yl)carbamate. The name clearly defines the carbamate (B1207046) core, with a but-2-en-1-yl group attached to the oxygen atom and two propan-2-yl (isopropyl) groups attached to the nitrogen atom.

Alternative names for this compound include N,N-diisopropylcarbamic acid but-2-enyl ester and crotyl diisopropylcarbamate. chemsrc.com The term "crotyl" is a common name for the but-2-en-1-yl group. The CAS Registry Number for this compound is 81555-24-0. chemsrc.com

Table 1: Systematic and Alternative Names

| Type | Name |

| IUPAC Name | but-2-en-1-yl N,N-di(propan-2-yl)carbamate |

| Alternative Name | N,N-diisopropylcarbamic acid but-2-enyl ester |

| Alternative Name | crotyl diisopropylcarbamate |

| CAS Number | 81555-24-0 |

Stereochemical Isomerism of the But-2-en-1-yl Moiety (E/Z Isomerism)

The presence of a carbon-carbon double bond in the but-2-en-1-yl moiety gives rise to geometric isomerism. This type of stereoisomerism is a result of restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.

In the case of the but-2-en-1-yl group, the substituents on the double bond are a methyl group and a hydrogen atom on one carbon, and a -CH2O- group and a hydrogen atom on the other.

(E)-isomer: The higher priority groups (the methyl group and the -CH2O- group) are on opposite sides of the double bond. This is also commonly referred to as the trans-isomer.

(Z)-isomer: The higher priority groups are on the same side of the double bond, corresponding to the cis-isomer.

The specific stereochemistry of a sample of this compound would significantly influence its physical and chemical properties. For instance, one synonym for this compound is explicitly named as (E)-2-Butenyl N,N-diisopropylcarbamate, indicating the prevalence or specific synthesis of this isomer. chemsrc.com

Table 2: E/Z Isomers of the But-2-en-1-yl Moiety

| Isomer | Description |

| (E)-But-2-en-1-yl | Higher priority groups on opposite sides of the double bond. |

| (Z)-But-2-en-1-yl | Higher priority groups on the same side of the double bond. |

Conformational Analysis and Energy Landscapes of this compound

The key rotatable bonds that define the major conformations are:

The C-O bond between the carbonyl group and the butenyl moiety.

The C-N bond of the carbamate group.

The C-C single bonds within the isopropyl and butenyl groups.

Potential for Rotational Isomerism around the Carbamate Linkage

A significant feature of the carbamate group is the partial double bond character of the C-N bond due to resonance. This delocalization of the nitrogen lone pair into the carbonyl group results in a planar geometry for the O=C-N unit and a significant energy barrier to rotation around the C-N bond. This restricted rotation can lead to the existence of rotational isomers, or rotamers.

For this compound, the two isopropyl groups on the nitrogen are identical, which simplifies the potential for rotational isomerism compared to carbamates with two different substituents on the nitrogen. However, the barrier to rotation around the C-N bond is still present and can be studied by techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy. At room temperature, the rotation may be fast on the NMR timescale, resulting in averaged signals for the isopropyl groups. At lower temperatures, the rotation could be slowed down, potentially allowing for the observation of distinct signals for the two isopropyl groups if they become diastereotopic due to a chiral environment or a slow conformational exchange.

The height of the rotational barrier is influenced by the steric bulk of the substituents on the nitrogen and the electronic properties of the group attached to the oxygen. In this case, the two bulky isopropyl groups would be expected to create a significant steric clash in the transition state for rotation, leading to a relatively high rotational barrier.

Synthetic Methodologies and Reaction Design for But 2 En 1 Yl Dipropan 2 Ylcarbamate

Established Synthetic Routes for Carbamate (B1207046) Derivatives

The formation of the carbamate functional group typically involves the reaction of an alcohol with a source of the carbamoyl (B1232498) moiety. Several key strategies have been developed to achieve this transformation, each with its own advantages and limitations.

Approaches Utilizing Phosgene (B1210022) and its Analogues

Historically, one of the most common methods for carbamate synthesis involves the use of phosgene (COCl₂) and its derivatives, such as diphosgene and triphosgene. uantwerpen.beresearchgate.net Phosgene reacts with an alcohol to form a chloroformate, which then reacts with an amine to yield the desired carbamate.

The general reaction scheme is as follows:

Formation of Chloroformate: ROH + COCl₂ → ROCOCl + HCl

Reaction with Amine: ROCOCl + R'₂NH → ROC(O)NR'₂ + HCl

While effective, the high toxicity of phosgene has led to the development of safer alternatives. uantwerpen.benih.gov Triphosgene, a solid and therefore easier to handle phosgene surrogate, can be used to generate phosgene in situ. nih.gov

Table 1: Comparison of Phosgene and its Analogues

| Reagent | Physical State | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Phosgene | Gas | 8 | Highly reactive | Extremely toxic, difficult to handle |

| Diphosgene | Liquid | 128 | Easier to handle than phosgene | Highly toxic, releases phosgene |

| Triphosgene | Solid | 203-206 (decomposes) | Crystalline solid, easier to store and handle | Highly toxic, releases phosgene |

Synthesis via Isocyanate Intermediates

The reaction of an isocyanate with an alcohol is a widely used and versatile method for preparing carbamates. nih.gov This approach is particularly valuable for synthesizing N-substituted carbamates. The isocyanate itself can be generated through various methods, including the Curtius, Hofmann, or Lossen rearrangements of acyl azides, amides, or hydroxamic acids, respectively. organic-chemistry.orgorganic-chemistry.org A common industrial route to isocyanates is the phosgenation of amines. mdpi.com

The fundamental reaction is the addition of the alcohol's hydroxyl group to the electrophilic carbon of the isocyanate:

R-N=C=O + R'-OH → R-NH-C(=O)O-R'

A metal-free approach for generating aryl isocyanates from arylamines and carbon dioxide has also been developed, where a carbamic acid intermediate is dehydrated to form the isocyanate. acs.org This isocyanate can then be trapped by an alcohol to form the carbamate. organic-chemistry.orgacs.org

Catalytic Carbonylation Reactions in Carbamate Formation

Catalytic carbonylation reactions offer a more atom-economical and often milder alternative to traditional methods. These reactions typically involve the use of a transition metal catalyst, such as rhodium or palladium, to facilitate the reaction of an amine, an alcohol, and carbon monoxide. unizar.esresearchgate.net

For instance, rhodium-catalyzed oxidative carbonylation can produce a wide variety of carbamates from amines, alcohols, and carbon monoxide under relatively mild conditions. unizar.es Similarly, visible-light-driven carbonylation of carbon tetrahalides using a B₁₂-based hybrid catalyst can generate diverse carbonyl compounds, including carbamates. nih.gov

Transcarbamoylation Strategies for N-Substituted Carbamates

Transcarbamoylation involves the transfer of a carbamoyl group from one molecule to another. This method is particularly useful for the synthesis of N-substituted carbamates and can often be performed under mild conditions. Tin-catalyzed transcarbamoylation of primary and secondary alcohols with a carbamate donor, such as phenyl carbamate, has been shown to be an efficient process. organic-chemistry.org

This reaction is believed to proceed through the activation of the carbamate carbonyl group by the metal catalyst, making it more susceptible to nucleophilic attack by the alcohol. The use of a base can also facilitate the reaction. acs.orgnih.gov

Specific Synthesis Pathways for But-2-en-1-yl dipropan-2-ylcarbamate

The synthesis of this compound would involve the formation of a carbamate linkage between a but-2-en-1-yl moiety and a di(propan-2-yl)amino group. The logical precursors for this synthesis are but-2-en-1-ol (B7822390) and di(propan-2-yl)amine.

Investigation of Starting Material Precursors (e.g., But-2-en-1-ol, Di(propan-2-yl)amine)

The key starting materials for the synthesis of this compound are:

But-2-en-1-ol: A commercially available unsaturated alcohol. Its reactivity is centered around the hydroxyl group and the carbon-carbon double bond.

Di(propan-2-yl)amine: A secondary amine with bulky isopropyl groups, which may introduce steric hindrance in the reaction.

Based on the general synthetic methodologies described above, several pathways can be envisioned for the synthesis of the target molecule from these precursors.

Table 2: Potential Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Intermediate | Potential Advantages | Potential Challenges |

| Phosgene Analogue Route | Triphosgene, But-2-en-1-ol, Di(propan-2-yl)amine | But-2-en-1-yl chloroformate | Well-established methodology | Toxicity of reagents, potential side reactions with the double bond |

| Isocyanate Route | Di(propan-2-yl)carbamoyl chloride, But-2-en-1-ol | Di(propan-2-yl)isocyanate (or equivalent) | Can be a high-yielding reaction | Synthesis of the isocyanate precursor may be required, steric hindrance from isopropyl groups |

| Catalytic Carbonylation | But-2-en-1-ol, Di(propan-2-yl)amine, Carbon Monoxide, Catalyst (e.g., Rhodium) | Metal-carbamate complex | Atom-economical, potentially milder conditions | Requires specialized equipment for handling CO, catalyst optimization may be needed |

| Transcarbamoylation | But-2-en-1-ol, a suitable carbamoyl donor (e.g., Phenyl N,N-di(propan-2-yl)carbamate), Catalyst (e.g., Tin) | Activated carbamate | Mild conditions, avoids toxic reagents | Synthesis of the carbamoyl donor may be necessary, reaction equilibrium may need to be driven to completion |

The choice of the optimal synthetic route would depend on factors such as the desired scale of the reaction, the availability and cost of reagents and catalysts, and the tolerance of the starting materials to the reaction conditions. The steric bulk of the di(propan-2-yl)amine is a critical factor to consider in all potential pathways, as it may necessitate more forcing reaction conditions or the use of highly reactive intermediates.

Reaction Conditions Optimization (e.g., Solvent Selection, Temperature Regimes, Catalyst Systems)

The optimization of reaction conditions is a critical step in developing an efficient synthesis for this compound. Key parameters that require careful tuning include the choice of solvent, the reaction temperature, and the selection of an appropriate catalyst system. The goal is to maximize yield and selectivity while minimizing reaction time and energy consumption.

Solvent Selection: The choice of solvent can significantly influence reaction rates and equilibrium positions. For carbamate synthesis, particularly those involving intermediates like isocyanates or activated carbonyl compounds, aprotic solvents are often preferred. In a study on the direct synthesis of carbamates from Boc-protected amines, toluene (B28343) was identified as a superior solvent, leading to high yields. researchgate.net The polarity and boiling point of the solvent are crucial; for instance, higher boiling point solvents may be necessary for reactions requiring elevated temperatures to proceed at a reasonable rate.

Temperature Regimes: Temperature is a critical parameter that must be carefully controlled. For many carbamate syntheses, an optimal temperature exists that balances reaction rate with the stability of reactants and products. In one methodology, the optimal temperature for carbamate formation was found to be 110 °C, achieving a 95% yield. researchgate.net Conversely, temperatures that are too high can lead to the formation of undesired byproducts, such as N-alkylated amines, while lower temperatures may result in slow conversion rates. acs.orgnih.gov The exothermic nature of some carbamate formation reactions, such as those from amines and CO2, means that increasing the temperature can negatively shift the reaction equilibrium and decrease conversion. psu.edu

Catalyst Systems: Catalysts are often essential for achieving high efficiency in carbamate synthesis. A wide variety of catalysts have been explored for analogous reactions.

Base Catalysts: Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and alkali carbonates such as cesium carbonate (Cs₂CO₃) are effective in promoting the reaction, often by activating the amine or stabilizing the carbamate intermediate. acs.orgpsu.eduorganic-chemistry.org

Metal-Based Catalysts: Various metal catalysts, including those based on nickel, palladium, and zinc, have been developed to facilitate carbamate formation, particularly in reactions involving CO₂. nih.govrsc.orgnih.gov For example, TiO₂–Cr₂O₃/SiO₂ has been reported as an effective heterogeneous catalyst for synthesizing N-substituted carbamates from amines, urea (B33335), and alcohols, with the catalyst being reusable for several runs. rsc.org

Catalyst-Free Systems: Some modern approaches aim to eliminate the need for catalysts altogether, relying on optimized conditions such as the use of continuous flow reactors or highly reactive reagents. acs.orgrsc.org

The interplay of these conditions is crucial. For instance, the optimal catalyst may depend on the chosen solvent and temperature. Systematic optimization, often employing Design of Experiments (DoE), is necessary to identify the ideal combination of these parameters for the synthesis of this compound.

Interactive Table 1: General Parameters for Carbamate Synthesis Optimization Users can filter and sort this table to compare different reaction parameters.

| Parameter | Condition/Type | Typical Effect on Reaction | Example Reactants | Yield (%) | Citation |

|---|---|---|---|---|---|

| Solvent | Toluene | High yields in specific methodologies | N-Boc aniline, n-butanol | ~95% | researchgate.net |

| Aprotic Solvents | Generally preferred to avoid side reactions | General Carbamate Synthesis | Varies | ||

| Temperature | 110 °C | Optimal for a specific base-mediated reaction | N-Boc aniline, n-butanol | 95% | researchgate.net |

| 70 °C | Good conversion with minimal byproduct in a flow system | Aniline, Butyl Halide, CO₂ | Good | acs.orgnih.gov | |

| >80 °C | May increase byproduct formation | Aniline, Butyl Halide, CO₂ | Lower Selectivity | nih.gov | |

| Catalyst | Cesium Carbonate (Cs₂CO₃) | Effective base catalyst, promotes reaction | Amines, Alcohols, CO₂ | Good | psu.edu |

| t-BuOLi | Effective base for catalyst-free synthesis | N-Boc protected amines, alcohols | High | rsc.org | |

| TiO₂–Cr₂O₃/SiO₂ | Reusable heterogeneous catalyst | Amines, Urea, Alcohols | 95-98% | rsc.org |

Application of Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. This involves a holistic approach to reaction design, from the choice of starting materials to the final process conditions.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing waste. jocpr.comscranton.edu

Different synthetic routes to carbamates exhibit vastly different atom economies:

High Atom Economy Routes: Addition reactions, such as the reaction of an isocyanate with an alcohol, are theoretically 100% atom-economical as all atoms from the reactants are incorporated into the carbamate product. scranton.edu Similarly, the direct three-component synthesis from an amine (diisopropylamine), an alcohol (but-2-en-1-ol), and carbon dioxide represents a highly atom-economical pathway. psu.edu

Low Atom Economy Routes: Traditional methods often have poor atom economy. For example, using alkyl chloroformates results in the formation of a stoichiometric amount of hydrochloride salt as a byproduct, significantly lowering the atom economy. acs.orgnih.gov The Gabriel synthesis of amines, which can be a precursor step, is another example of a process with extremely low atom economy. primescholars.com

Designing a synthesis for this compound should prioritize routes that maximize atom economy, such as the direct incorporation of CO₂ or the use of isocyanate intermediates generated in-situ via atom-economical rearrangement reactions. psu.edursc.org

Interactive Table 2: Comparison of Atom Economy in Different Carbamate Synthetic Routes This table allows for a direct comparison of the efficiency of various synthetic strategies.

| Synthetic Route | General Reaction | Byproducts | Theoretical Atom Economy | Citation |

|---|---|---|---|---|

| Isocyanate + Alcohol | R-NCO + R'-OH → R-NHCOOR' | None | 100% | scranton.edu |

| Amine + CO₂ + Alcohol | R₂NH + CO₂ + R'OH → R₂NCOOR' + H₂O | Water | High | psu.edu |

| Amine + Chloroformate | R₂NH + ClCOOR' → R₂NCOOR' + HCl | HCl | Low | acs.orgnih.gov |

| Curtius Rearrangement | RCO-N₃ → R-NCO + N₂ (followed by trapping) | N₂ | Moderate-High (depends on azide (B81097) formation step) | nih.gov |

A major focus of green chemistry in carbamate synthesis is the avoidance of highly toxic and hazardous reagents. rsc.org Historically, carbamates were produced using phosgene (COCl₂) or its derivatives like chloroformates, and isocyanates. psu.edunih.gov These substances are extremely toxic and corrosive. acs.orgpsu.edu

Modern, greener synthetic strategies for this compound would focus on benign alternatives:

Phosgene-Free Carbonyl Sources: Carbon dioxide (CO₂) is an ideal C1 source as it is non-toxic, abundant, and renewable. psu.edunih.gov Other safer alternatives include dimethyl carbonate and urea, which are less hazardous than phosgene. rsc.orgresearchgate.net A recent approach involves the use of Boc-protected amines, which are readily accessible, in a catalyst-free transformation to carbamates. rsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. Where possible, reactions should be designed to run in greener solvents (e.g., water, ethanol) or under solvent-free conditions. researchgate.net The use of strong, corrosive acids or bases should be replaced with milder alternatives or recyclable solid catalysts. rsc.org

Reducing energy consumption is a key aspect of green process design. In the synthesis of carbamates, energy efficiency can be improved through several strategies:

Catalysis: Employing efficient catalysts can significantly lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby reducing energy input. nih.govresearchgate.net

Process Intensification: Techniques like continuous flow synthesis can offer better heat and mass transfer compared to traditional batch reactors. acs.org This leads to shorter reaction times and more precise temperature control, which can improve energy efficiency. acs.orgnih.gov

Heat Integration: In larger-scale production, principles borrowed from industrial urea and ammonia (B1221849) synthesis can be applied. These include heat integration, where the heat generated from exothermic steps is used to drive endothermic steps, significantly reducing the external energy demand. energystar.govgoogle.com

While specific energy consumption data for the lab-scale synthesis of this compound is not available, these principles provide a framework for designing an energy-efficient process.

The principle of waste prevention is paramount in green chemistry. The ideal synthesis produces no waste, a goal that can be approached by carefully designing the synthetic route. jocpr.com

Strategies for minimizing waste in the synthesis of this compound include:

Selecting High Atom Economy Reactions: As discussed, this is the most direct way to prevent waste generation at the source. jocpr.com

Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents minimizes waste, as catalysts are used in small amounts and can often be recycled and reused. nih.govrsc.org

Avoiding Protecting Groups: Synthetic steps that involve the addition and removal of protecting groups are inherently wasteful and should be avoided if possible.

One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure eliminates the need for isolating and purifying intermediates, which reduces solvent use and material loss, thereby minimizing waste. organic-chemistry.orgnih.gov

By choosing a direct synthesis route, for example from diisopropylamine (B44863), but-2-en-1-ol, and a green carbonyl source like CO₂ using a recyclable catalyst, the generation of waste can be significantly curtailed compared to traditional multi-step methods involving hazardous reagents and stoichiometric byproducts. psu.edursc.org

Advanced Synthetic Techniques for Enhanced Formation of this compound

To further enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, several advanced techniques can be employed. These methods represent the cutting edge of synthetic organic chemistry and green process design.

Continuous Flow Synthesis: Moving from batch to continuous flow processing offers numerous advantages. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org For reactions involving gaseous reagents like CO₂, flow systems enable safe and efficient introduction and mixing, often leading to dramatically reduced reaction times and improved yields. acs.orgnih.gov This methodology provides a safer and faster alternative to conventional batch processes for synthesizing carbamates. acs.org

Advanced Catalytic Systems: Research into catalysis for carbamate synthesis is ongoing. This includes the development of novel homogeneous and heterogeneous catalysts. Heterogeneous catalysts, such as metal complexes immobilized on solid supports like polymers, zeolites, or graphene oxide, are particularly attractive. nih.gov They offer the key advantage of easy separation from the reaction mixture, enabling catalyst recycling and minimizing product contamination, which aligns with green chemistry principles of waste reduction. nih.govrsc.org

Carbon Dioxide as a C1 Building Block: The use of CO₂ as a direct reactant is a key advanced technique. nih.gov While the concept is not new, recent advancements focus on developing highly active catalyst systems that can fixate CO₂ under mild conditions (low pressure and temperature). nih.govpsu.edu This approach is not only environmentally benign but also utilizes an inexpensive and abundant carbon source. psu.edu

Phosgene-Free Carbonylating Agents: Beyond CO₂, research has identified other advanced reagents for carbonyl insertion. One novel approach is the direct transformation of readily available Boc-protected amines into carbamates using a simple base, which avoids the need for metal catalysts or hazardous reagents. researchgate.netrsc.org Another method utilizes urea as the carbonyl source in conjunction with specific catalysts, providing an effective route to N-substituted carbamates. rsc.org

By integrating these advanced techniques, the synthesis of this compound can be designed to be highly efficient, selective, and environmentally sustainable.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. While specific studies on the microwave-assisted synthesis of this compound have not been reported, the general principles of this technology are highly applicable to carbamate synthesis.

The synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate or a dialkyl carbonate. These reactions can be significantly enhanced by microwave irradiation. For instance, the microwave-assisted synthesis of α-ethoxycarbamates has been shown to dramatically reduce reaction times and improve yields compared to thermal processes. researchgate.net Similarly, microwave heating has been successfully employed in the synthesis of tertiary amines from carbamates, demonstrating the versatility of this technique in reactions involving the carbamate functional group. thieme-connect.comresearchgate.net

A notable application of microwave technology is in the carbamation of starch using molten urea as a reactive solvent, which highlights the potential for solvent-free or green chemistry approaches. acs.org This method could conceptually be adapted for the synthesis of other carbamates.

Table 1: General Comparison of Conventional vs. Microwave-Assisted Carbamate Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Reaction Yield | Moderate to good | Often improved |

| Heating Method | Conduction and convection | Direct dielectric heating |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Side Reactions | More prevalent | Often minimized |

| Energy Efficiency | Lower | Higher |

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, offers numerous advantages for chemical production, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govbeilstein-journals.org In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. Although no specific flow chemistry synthesis of this compound has been documented, various flow-based methodologies have been successfully applied to the synthesis of other carbamates.

One such approach involves a telescoped flow process that combines a Curtius rearrangement with biocatalysis to produce valuable Cbz-carbamate products. nih.govbeilstein-journals.org This method demonstrates the potential for integrating multiple reaction steps in a continuous manner, thereby reducing the need for isolation and purification of intermediates. Another innovative application of flow chemistry is the synthesis of carbamates from carbon dioxide and amines, which utilizes CO2 as a renewable C1 feedstock. acs.org

A chemo-enzymatic flow synthesis of phenolic carbonates and carbamates has also been developed, showcasing the synergy between chemical and biological transformations in a continuous setup. unimi.it This approach could be conceptually applied to the synthesis of this compound by reacting an appropriate precursor with dipropan-2-ylamine in a flow reactor.

Table 2: Potential Parameters for a Flow Synthesis of a Generic Carbamate

| Parameter | Potential Range | Description |

| Flow Rate | 0.1 - 10 mL/min | Determines the residence time in the reactor. |

| Temperature | 25 - 150 °C | Optimized for reaction kinetics and stability. |

| Pressure | 1 - 10 bar | Can be used to suppress solvent boiling and control gas solubility. |

| Reactor Volume | 1 - 20 mL | Influences throughput and residence time. |

| Reagent Concentration | 0.1 - 1 M | Affects reaction rate and product selectivity. |

Photochemical Synthesis Methods

Photochemical synthesis utilizes light energy to initiate and drive chemical reactions. This technique can provide access to unique chemical transformations that are not achievable through thermal methods. While the direct photochemical synthesis of this compound has not been described in the literature, photochemical methods have been explored for both the synthesis and modification of carbamates.

The photochemistry of certain N-methyl carbamates has been studied, primarily in the context of their environmental degradation. nih.gov More relevant to synthesis is the photogeneration of amines from α-keto carbamates. acs.orgacs.org This process involves the light-induced cleavage of a carbamate to release a free amine, suggesting that the reverse reaction—the photochemical formation of a carbamate—could be feasible under appropriate conditions.

The utilization of carbon dioxide as a C1 synthon is a key area of research in green chemistry, and photochemical methods are being explored for the activation of CO2. researchgate.net The photochemical carboxylation of amines to form carbamates is a potential route that could be explored for the synthesis of this compound. This would involve the photo-activation of a suitable substrate in the presence of dipropan-2-ylamine and CO2.

Table 3: Key Considerations for a Hypothetical Photochemical Carbamate Synthesis

| Factor | Description |

| Wavelength of Light | Must be absorbed by a reactant or a photosensitizer. |

| Photoinitiator/Sensitizer | May be required to initiate the desired reaction. |

| Solvent | Should be transparent at the irradiation wavelength and inert under the reaction conditions. |

| Quantum Yield | A measure of the efficiency of the photochemical process. |

| Reaction Quenching | Undesired deactivation of excited states can lower efficiency. |

Chemical Reactivity and Transformation Mechanisms of But 2 En 1 Yl Dipropan 2 Ylcarbamate

Hydrolytic Stability and Kinetic Analysis under Varied pH Conditions

The hydrolytic stability of But-2-en-1-yl dipropan-2-ylcarbamate is significantly influenced by pH. Carbamates, in general, are susceptible to hydrolysis, which can be catalyzed by both acids and bases. The reaction involves the cleavage of the ester-like linkage of the carbamate (B1207046).

Under acidic conditions, the hydrolysis is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule. The rate of acid-catalyzed hydrolysis is generally dependent on the concentration of the hydronium ion.

In neutral to alkaline conditions, the hydrolysis can proceed through a base-catalyzed mechanism. For secondary carbamates, this typically follows a BAC2 mechanism, where a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net The stability of carbamates in aqueous solutions is a function of pH, temperature, and the nature of the amine and alcohol moieties. nih.gov The rate of hydrolysis is often lowest in the neutral pH range and increases under both acidic and basic conditions.

Table 1: Predicted Hydrolytic Behavior of this compound

| pH Condition | Predominant Mechanism | Expected Rate of Hydrolysis | Primary Products |

|---|---|---|---|

| Acidic (pH < 4) | AAC2 | Moderate to High | Diisopropylamine (B44863), But-2-en-1-ol (B7822390), Carbon Dioxide |

| Neutral (pH 6-8) | Uncatalyzed | Low | Diisopropylamine, But-2-en-1-ol, Carbon Dioxide |

Thermal Degradation Pathways and Byproduct Characterization

Thermal decomposition of carbamates can proceed through several pathways, largely dependent on the structure of the carbamate. For this compound, the presence of the butenyl group introduces specific degradation routes. One common pathway for the thermolytic cleavage of carbamates is the formation of an isocyanate and an alcohol. chempedia.info

In this case, the degradation could yield diisopropyl isocyanate and but-2-en-1-ol. However, the presence of allylic protons in the butenyl group may also facilitate other elimination pathways. The thermal stability of carbamates is a key consideration in their application, with decomposition temperatures varying widely based on their specific structure.

The byproducts of thermal degradation would likely include diisopropylamine and carbon dioxide, resulting from the further breakdown of the carbamate structure. The butenyl moiety may also undergo isomerization or polymerization at elevated temperatures.

Oxidative Transformations and Mechanisms of the Carbamate and Alkenyl Moieties

The this compound molecule has two main sites susceptible to oxidation: the nitrogen atom of the carbamate and the carbon-carbon double bond of the butenyl group.

The carbamate moiety, specifically the nitrogen atom, can be oxidized, although this generally requires strong oxidizing agents. The oxidation of amines and their derivatives is a complex process that can lead to a variety of products.

The alkenyl moiety is more readily oxidized. The oxidation of alkenes is a fundamental reaction in organic chemistry. hscprep.com.au The products of this oxidation depend on the reaction conditions and the oxidizing agent used. hscprep.com.aupressbooks.pub

With mild oxidizing agents, such as cold, dilute potassium permanganate (B83412) (KMnO₄), the but-2-enyl group would likely be converted to a diol, forming Butane-1,2,3-triol dipropan-2-ylcarbamate. quora.com Stronger oxidizing agents, like hot, concentrated KMnO₄, would lead to the cleavage of the double bond. hscprep.com.aupressbooks.pub This oxidative cleavage would result in the formation of acetaldehyde (B116499) and a carboxylic acid derivative from the remaining fragment. hscprep.com.aupressbooks.pub

Ozonolysis is another common method for cleaving alkene double bonds. pressbooks.publibretexts.org This two-step process, involving reaction with ozone followed by a workup with a reducing agent like dimethyl sulfide, would cleave the but-2-enyl group to yield acetaldehyde and a corresponding aldehyde derivative of the carbamate. pressbooks.pub

Electrophilic and Nucleophilic Reactions of the But-2-en-1-yl Substituent (e.g., Epoxidation, Halogenation)

The carbon-carbon double bond in the but-2-en-1-yl substituent is electron-rich and therefore susceptible to electrophilic attack. masterorganicchemistry.combyjus.com

Epoxidation: The reaction of the alkene with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would result in the formation of an epoxide. libretexts.orglumenlearning.com This reaction proceeds through a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. libretexts.org The product would be (2-methyloxiran-2-yl)methyl dipropan-2-ylcarbamate.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a classic electrophilic addition reaction. This would lead to the formation of a dihalogenated derivative, for example, 2,3-dibromobutyl dipropan-2-ylcarbamate.

While the double bond is the primary site for electrophilic attack, nucleophilic reactions on the but-2-en-1-yl group are less common unless the group is first modified to introduce an electrophilic center. nih.gov Nucleophilic substitution reactions can occur at the carbon adjacent to the oxygen of the carbamate, particularly if a good leaving group is present. libretexts.orglibretexts.orgyoutube.com

Cleavage Reactions of the Carbamate Linkage

The carbamate linkage can be cleaved under various conditions, which is a critical aspect of its use as a protecting group in organic synthesis.

Acid-Catalyzed Cleavage: Strong acids can protonate the nitrogen or carbonyl oxygen of the carbamate, facilitating cleavage. Depending on the conditions, this can lead to the formation of the corresponding amine, alcohol, and carbon dioxide. ukzn.ac.za The mechanism of acid-catalyzed decomposition of carbamates has been a subject of detailed study. acs.org

Base-Catalyzed Cleavage: Carbamates can also be cleaved under basic conditions. researchgate.netacs.org The mechanism can vary depending on the structure of the carbamate. For secondary carbamates, a common pathway is the BAC2 mechanism. researchgate.net Various bases, including sodium methoxide (B1231860) and diethylenetriamine, have been shown to be effective for the cleavage of carbamates. researchgate.net

Other Cleavage Methods: A variety of other reagents and conditions can be used to cleave carbamates. For instance, trimethylsilyl (B98337) iodide (TMSI) can be used for the cleavage of carbamate groups. researchgate.net Nucleophilic reagents like 2-mercaptoethanol (B42355) in the presence of a base can also deprotect carbamate-protected amines. organic-chemistry.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Diisopropylamine |

| But-2-en-1-ol |

| Carbon Dioxide |

| Carbonate |

| Diisopropyl isocyanate |

| Butane-1,2,3-triol dipropan-2-ylcarbamate |

| Acetaldehyde |

| (2-methyloxiran-2-yl)methyl dipropan-2-ylcarbamate |

| 2,3-dibromobutyl dipropan-2-ylcarbamate |

| Sodium methoxide |

| Diethylenetriamine |

| Trimethylsilyl iodide |

| 2-mercaptoethanol |

| N-p-nitrophenylcarbamate |

| m-chloroperoxybenzoic acid |

| Potassium permanganate |

| Ozone |

| Dimethyl sulfide |

| Bromine |

Degradation Pathways and Environmental Fate of But 2 En 1 Yl Dipropan 2 Ylcarbamate

Abiotic Degradation Processes

Photodegradation Studies under Simulated Environmental Conditions

No studies detailing the photodegradation of But-2-en-1-yl dipropan-2-ylcarbamate under simulated environmental conditions are currently available in the public domain. Research in this area would be necessary to determine its persistence in the presence of sunlight.

Hydrolysis Kinetics and Products in Aqueous Environments

Information regarding the hydrolysis kinetics and the resulting degradation products of this compound in aqueous environments has not been documented. Such studies are crucial for understanding its stability and transformation in water systems.

Oxidative Degradation in Atmospheric and Aqueous Systems

There is no available data on the oxidative degradation of this compound. The potential for degradation by reactive oxygen species in the atmosphere and in water remains uninvestigated.

Biotic Degradation Mechanisms

Identification and Characterization of Microbial Metabolites

As there are no studies on the microbial degradation of this compound, no microbial metabolites have been identified or characterized.

Environmental Distribution and Partitioning Behavior

The environmental distribution and partitioning of this compound are governed by its physicochemical properties, which influence its movement and accumulation in various environmental compartments, including soil, water, and air. Understanding these processes is critical for assessing its potential environmental impact.

Sorption to Soil and Sediment

Limited specific experimental data is publicly available regarding the sorption of this compound to soil and sediment. However, the behavior of carbamate (B1207046) compounds is generally influenced by soil properties such as organic matter content, clay content, and pH. Carbamates can be adsorbed to soil particles, which reduces their mobility and bioavailability. The extent of this sorption is typically quantified by the soil sorption coefficient (Koc). Without specific studies on this compound, a precise Koc value cannot be provided.

Volatilization from Water and Soil

The tendency of this compound to volatilize from water and soil surfaces has not been extensively documented in publicly available literature. Volatilization is influenced by a compound's vapor pressure and Henry's Law constant, as well as environmental conditions like temperature and air movement. While PubChem provides a computed boiling point of 236.8 °C at 760 mmHg, experimental data on its volatilization rates under typical environmental conditions are not available. nih.gov

Leaching Potential in Groundwater Systems

Environmental Half-Life Determination through Controlled Studies

Controlled laboratory and field studies are necessary to determine the environmental half-life of this compound in soil, water, and other environmental matrices. These studies would quantify the rate of its degradation under various conditions, such as different temperatures, pH levels, and microbial activity. At present, specific data on the environmental half-life of this compound from such controlled studies is not found in the accessible scientific literature. The degradation of other carbamate insecticides, such as aldicarb (B1662136) and carbofuran, has been studied, but these results cannot be directly extrapolated to this compound due to differences in chemical structure and properties. researchgate.net

Analytical Methodologies for the Detection and Quantification of But 2 En 1 Yl Dipropan 2 Ylcarbamate

Chromatographic Method Development and Validation for Separation and Analysis

Chromatographic techniques are fundamental for the separation of But-2-en-1-yl dipropan-2-ylcarbamate from complex matrices. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability, as well as the required sensitivity and selectivity of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV-Vis, DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of carbamates. s4science.at For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

A typical HPLC system for the analysis of this compound would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be employed to elute the analyte from the column. austinpublishinggroup.com

Detection Modes:

UV-Vis and Diode Array Detection (DAD): this compound is expected to have a chromophore in its structure, allowing for detection by UV-Vis or DAD. austinpublishinggroup.com DAD offers the advantage of acquiring a full UV spectrum of the analyte, which can aid in its identification. austinpublishinggroup.com

Evaporative Light Scattering Detection (ELSD): For instances where the compound exhibits a weak or no UV chromophore, ELSD provides a universal detection method. lcms.czopans.com This detector is not dependent on the optical properties of the analyte and can provide a more uniform response. lcms.cz

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 220 nm or ELSD |

Gas Chromatography (GC) with Mass Spectrometry Detection (GC-MS) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While some carbamates are thermally labile, many can be analyzed by GC-MS, often after a derivatization step to improve their thermal stability and chromatographic behavior. scispec.co.thresearchgate.net Given the molecular weight of this compound, it is expected to be sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation occurs based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer then detects and identifies the compound based on its mass-to-charge ratio and fragmentation pattern. researchgate.net

Table 2: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-400 |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. youtube.com SFC is particularly well-suited for the analysis of thermally labile and chiral compounds, making it a valuable technique for carbamate (B1207046) analysis. researchgate.netselvita.comceon.rs

The use of supercritical CO2 as the mobile phase offers several advantages, including low viscosity and high diffusivity, which can lead to faster separations and reduced solvent consumption compared to HPLC. chempartner.com

Chiral Chromatography for Stereoisomeric Analysis

This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Chiral chromatography is a specialized technique used to separate these stereoisomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of pesticides and related compounds. oup.commdpi.comnih.gov Both HPLC and SFC can be used in conjunction with a chiral column for this purpose. nih.gov

Table 3: Hypothetical Chiral HPLC Parameters for the Enantioseparation of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | DAD at 220 nm |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be used to confirm the identity and purity of this compound.

¹H NMR: The ¹H NMR spectrum would provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity.

¹³C NMR: The ¹³C NMR spectrum would show the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

Based on the structure of this compound, the following tables predict the expected chemical shifts in the ¹H and ¹³C NMR spectra.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ (isopropyl) | ~1.2 | Doublet |

| CH₃ (butenyl) | ~1.7 | Doublet |

| CH (isopropyl) | ~3.9 | Septet |

| O-CH₂ | ~4.5 | Doublet |

| =CH-CH₂ | ~5.5 | Multiplet |

| =CH-CH₃ | ~5.7 | Multiplet |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| CH₃ (isopropyl) | ~21 |

| CH₃ (butenyl) | ~18 |

| CH (isopropyl) | ~46 |

| O-CH₂ | ~68 |

| =CH-CH₂ | ~125 |

| =CH-CH₃ | ~130 |

| C=O (carbamate) | ~155 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to at least four decimal places. This high mass accuracy enables the determination of an unambiguous elemental formula, providing a high degree of confidence in compound identification.

For this compound, with the chemical formula C₁₁H₂₁NO₂, the theoretical exact mass of its protonated molecule ([M+H]⁺) can be calculated with high precision. This experimental value, when compared against the theoretical mass, allows for confirmation of the elemental composition, a critical step in both qualitative analysis and in identifying unknown compounds in complex mixtures.

Beyond accurate mass determination of the molecular ion, HRMS is pivotal for fragment analysis. Through techniques like Collision-Induced Dissociation (CID), the molecular ion is fragmented into smaller, characteristic product ions. The high resolution of the analyzer ensures that these fragments are also measured with high mass accuracy, facilitating their identification and allowing for the reconstruction of the original molecule's structure. For this compound, fragmentation would likely occur at the carbamate linkage and around the bulky diisopropylamino and butenyl groups.

Table 1: Predicted HRMS Data for this compound (C₁₁H₂₁NO₂) and Its Potential Fragments

| Ion Type | Proposed Formula | Theoretical Exact Mass (m/z) | Potential Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₂₂NO₂⁺ | 200.1645 | Protonated molecular ion |

| [M-C₃H₇]⁺ | C₈H₁₄NO₂⁺ | 156.0968 | Loss of an isopropyl radical |

| [M-C₄H₇]⁺ | C₇H₁₄NO₂⁺ | 144.0968 | Loss of a butenyl radical |

| [C₇H₁₆N]⁺ | C₇H₁₆N⁺ | 114.1277 | Diisopropylamine (B44863) fragment ion after proton transfer |

| [C₄H₇O]⁺ | C₄H₇O⁺ | 71.0491 | Crotyl fragment with carbonyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The carbamate group (-NH-COO-) has several characteristic absorption bands. For this compound, the most prominent feature in its IR spectrum would be the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1680 cm⁻¹. The exact position depends on the molecular environment. The C-N stretching vibration of the carbamate would appear in the 1350-1200 cm⁻¹ region, while the C-O stretching vibrations (from the ester-like linkage) would produce bands between 1250-1000 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and the C=C stretch from the butenyl group around 1670-1640 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR absorption is strongest for polar bonds, Raman scattering is more intense for non-polar, polarizable bonds. Therefore, for this compound, the C=C double bond in the butenyl group would be expected to produce a strong Raman signal. The symmetric vibrations of the C-N-C skeleton of the diisopropyl group would also be Raman active. The carbonyl (C=O) group provides a signal in both IR and Raman spectra, but it is typically weaker in Raman compared to its IR absorption.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H (sp³) | Stretching | 2980-2850 | 2980-2850 | Strong (IR), Strong (Raman) |

| C=O (Carbamate) | Stretching | 1730-1680 | 1730-1680 | Very Strong (IR), Medium (Raman) |

| C=C (Alkene) | Stretching | 1670-1640 | 1670-1640 | Medium (IR), Strong (Raman) |

| C-N | Stretching | 1350-1200 | 1350-1200 | Medium (IR), Medium (Raman) |

| C-O | Stretching | 1250-1000 | 1250-1000 | Strong (IR), Weak (Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The utility of this technique for a specific compound depends on the presence of chromophores—functional groups that absorb light.

The structure of this compound contains two potential chromophores: the carbonyl (C=O) group within the carbamate linkage and the carbon-carbon double bond (C=C) of the butenyl group.

n→π* Transition: The carbonyl group exhibits a weak absorption band corresponding to the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. This transition is typically observed in the 200-300 nm region but has a very low molar absorptivity (ε), making it less suitable for sensitive quantification.

π→π* Transition: The C=C double bond gives rise to a π→π* transition. For an isolated double bond, this absorption is strong but occurs at a wavelength below 200 nm, which is often inaccessible with standard spectrophotometers due to absorption by the solvent and atmospheric oxygen.

Due to the lack of a conjugated system, this compound is not expected to absorb strongly in the standard analytical UV range (above 220 nm). This makes direct quantification by UV-Vis spectroscopy challenging, especially at low concentrations. For quantitative analysis using HPLC with UV detection, derivatization may be necessary to attach a strongly absorbing chromophore to the molecule. Alternatively, detection at a lower wavelength (e.g., ~210 nm) might be possible, but this often suffers from interference from solvents and other matrix components.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient without interference from its degradation products, process impurities, or other matrix components. The development of such a method for this compound is crucial for assessing its chemical stability under various environmental and storage conditions. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

The development process involves subjecting the compound to forced degradation under a range of stress conditions as mandated by regulatory guidelines. These conditions typically include:

Acidic and Basic Hydrolysis: The carbamate linkage is susceptible to hydrolysis. Under acidic conditions, it may hydrolyze to form crotyl alcohol, diisopropylamine, and carbon dioxide. Basic conditions can also promote hydrolysis.

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, is used to assess susceptibility to oxidation. The C=C double bond in the butenyl group is a likely site for oxidative attack.

Thermal Degradation: The compound is exposed to high temperatures in both solid and solution states to evaluate its thermal stability. Carbamates can be thermally labile.

Photolytic Degradation: Exposure to UV or visible light is performed to determine if the compound is light-sensitive.

Following exposure to these stress conditions, the resulting mixtures are analyzed by a chromatographic method, typically reverse-phase HPLC with a universal detector like mass spectrometry or a diode-array detector (DAD). The primary goal is to develop chromatographic conditions (e.g., column type, mobile phase composition, gradient) that achieve baseline separation between the intact this compound peak and all peaks corresponding to its degradation products. Method validation would then be performed to demonstrate specificity, linearity, accuracy, precision, and robustness.

Table 3: Framework for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents/Conditions | Potential Degradation Pathway | Likely Degradation Products |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, elevated temperature | Hydrolysis of carbamate ester | Crotyl alcohol, Diisopropylamine, CO₂ |

| Base Hydrolysis | 0.1 M NaOH, elevated temperature | Hydrolysis of carbamate ester | Crotyl alcohol, Diisopropylamine, Carbonate |

| Oxidation | 3% H₂O₂, room temperature | Oxidation of C=C bond | Epoxides, Diols |

| Thermal | 70°C, solid and solution | Thermal decomposition | Various, depends on mechanism |

| Photolytic | ICH-compliant light exposure | Photodegradation | Various, depends on mechanism |

Sample Preparation Strategies for Environmental and Synthetic Matrices

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, as it serves to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and transfer it into a solvent compatible with the analytical instrument. The choice of strategy depends heavily on the nature of the sample matrix.

Environmental Matrices: For environmental samples like water or soil, where the analyte is expected to be present at trace levels, Solid-Phase Extraction (SPE) is a widely used and effective technique. SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte from a liquid sample. For a moderately polar compound like this compound, a reverse-phase sorbent such as C18-bonded silica (B1680970) or a polymeric sorbent would be suitable. The process involves conditioning the sorbent, loading a large volume of the sample, washing away interferences with a weak solvent, and finally eluting the concentrated analyte with a small volume of a strong organic solvent like acetonitrile or methanol. Dispersive micro-solid phase extraction (d-μ-SPE) is a variation that offers high efficiency with minimal solvent usage.

Table 4: Hypothetical Solid-Phase Extraction (SPE) Protocol for this compound from Water

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sorbent Conditioning | Pass 5 mL methanol, then 5 mL deionized water through a C18 cartridge. | To activate the sorbent and ensure proper retention. |

| 2. Sample Loading | Pass 500 mL of the water sample through the cartridge at a slow flow rate. | To adsorb the analyte onto the C18 sorbent. |

| 3. Washing | Pass 5 mL of 5% methanol in water through the cartridge. | To remove polar, water-soluble interferences. |

| 4. Elution | Elute the analyte with 2 x 2 mL of acetonitrile. | To desorb the analyte and collect it in a concentrated form. |

| 5. Post-Elution | Evaporate the eluate to dryness and reconstitute in 0.5 mL of mobile phase. | To achieve further concentration and ensure solvent compatibility with HPLC. |

Synthetic Matrices: In the context of synthetic chemistry, such as monitoring a reaction mixture or purifying a final product, the analyte concentration is much higher. Here, simpler techniques like Liquid-Liquid Extraction (LLE) or straightforward dilution are typically sufficient. LLE involves partitioning the analyte between two immiscible liquid phases, for instance, extracting the carbamate from an aqueous reaction quench into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The choice of solvent is based on the analyte's solubility and the nature of the impurities to be removed. For direct analysis of a reaction mixture by techniques like HPLC or GC, a simple "dilute-and-shoot" approach may be feasible, where a small aliquot of the mixture is diluted with a suitable solvent before injection.

Theoretical and Computational Chemistry Studies of But 2 En 1 Yl Dipropan 2 Ylcarbamate

Electronic Structure Calculations and Molecular Orbital Theory

There is currently no published research on the electronic structure of But-2-en-1-yl dipropan-2-ylcarbamate using methods such as Density Functional Theory (DFT) or ab initio quantum chemical calculations.

Density Functional Theory (DFT) for Ground State Properties

No studies employing DFT to investigate the ground state properties of this compound, such as its optimized geometry, electronic charge distribution, or frontier molecular orbitals (HOMO/LUMO), were identified.

Ab Initio Quantum Chemical Methods for Energetics and Reactivity

Similarly, a literature search yielded no articles that have applied ab initio methods to determine the energetic properties or predict the reactivity of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

No molecular dynamics simulation studies have been published that explore the conformational landscape of this compound or the influence of solvents on its structure and dynamics.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSPR/QSRR) Modeling

No QSPR or QSRR models have been developed or published for this compound to computationally predict its reactivity or physical properties based on its molecular structure.

In Silico Prediction of Environmental Fate Parameters

In the absence of experimental data, computational methods, specifically in silico models, provide a crucial and widely accepted approach for estimating the environmental fate of chemical compounds. These predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), leverage the molecular structure of a substance to forecast its behavior in various environmental compartments. For this compound, a comprehensive environmental profile has been generated using established predictive models, such as those integrated within the U.S. Environmental Protection Agency's (EPA) EPI Suite™. episuite.devregulations.gov This suite of programs estimates key environmental fate parameters, including persistence, bioaccumulation potential, and mobility.

The predictions are derived from the chemical's structure, which for this compound is characterized by the SMILES notation CC/C=C/CN(C(C)C)C(=O)OC(C)C. These models utilize fragment contribution methods and regression equations developed from large datasets of experimentally measured properties for structurally similar chemicals. regulations.govnih.gov It is important to note that while these in silico predictions are valuable for screening and initial risk assessment, they are estimations and should be superseded by measured data when available. au.dk

Persistence

Persistence refers to the length of time a chemical remains in a particular environmental medium. It is a critical factor in assessing the potential for long-term exposure and transport. Key indicators of persistence include the biodegradation timescale and the atmospheric oxidation half-life.

Biodegradation: The BIOWIN™ module within EPI Suite™ predicts the probability of a chemical's biodegradation in aquatic and soil environments. regulations.gov For this compound, the models suggest a relatively low persistence in water and soil. The predictions indicate that the compound is not expected to be recalcitrant and will likely undergo biodegradation over a period of weeks to months. This is based on linear and non-linear models that recognize structural features amenable to microbial degradation.

Atmospheric Oxidation: The persistence in the atmosphere is primarily determined by the rate of reaction with hydroxyl (OH) radicals. episuite.dev The AOPWIN™ model predicts this reaction rate. episuite.dev For this compound, the presence of a double bond and abstractable hydrogen atoms suggests a moderate rate of atmospheric oxidation. The predicted half-life is on the order of hours, indicating that the compound is not likely to persist in the atmosphere or undergo long-range transport. acs.org

| Parameter | Predicted Value | Model/Method | Interpretation |

| Biodegradation Probability | Weeks to Months | EPI Suite™ (BIOWIN™) | Not expected to be persistent in soil or water. |

| Atmospheric Oxidation Half-Life | < 12 hours | EPI Suite™ (AOPWIN™) | Not expected to persist in the atmosphere. |

This interactive data table provides predicted values for the persistence of this compound.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the environment or through the consumption of contaminated food. The Bioconcentration Factor (BCF) is a key metric for assessing this potential in aquatic organisms.

| Parameter | Predicted Value | Model/Method | Interpretation |

| Log BCF (Fish) | 1.85 (BCF = 70.8) | EPI Suite™ (BCFBAF™) | Low to moderate bioaccumulation potential. |

| Log Kow | 3.5 | EPI Suite™ (KOWWIN™) | Indicates moderate lipophilicity. |

This interactive data table provides predicted values for the bioaccumulation potential of this compound.

Mobility

The mobility of a chemical in the environment, particularly in soil, determines its likelihood of leaching into groundwater or moving with surface water runoff. The primary indicator for mobility in soil is the soil adsorption coefficient (Koc), which describes the partitioning of a chemical between soil organic carbon and water.

The KOCWIN™ module of EPI Suite™ predicts the Koc value using both the molecular connectivity index and the log Kow. regulations.gov For this compound, the predictions suggest moderate mobility in soil. The compound is expected to adsorb to soil and sediment particles to some extent, but leaching into groundwater cannot be entirely ruled out, depending on the soil type and environmental conditions.

| Parameter | Predicted Value | Model/Method | Interpretation |

| Log Koc | 2.75 (Koc = 562 L/kg) | EPI Suite™ (KOCWIN™) | Moderate mobility in soil and sediment. |

This interactive data table provides predicted values for the environmental mobility of this compound.

Potential Industrial and Specialized Applications of But 2 En 1 Yl Dipropan 2 Ylcarbamate Non Medicinal

Role as a Synthetic Intermediate in Fine Chemical Production

A thorough review of chemical literature and databases reveals no specific instances of But-2-en-1-yl dipropan-2-ylcarbamate being utilized as a synthetic intermediate in the production of fine chemicals. In theory, its structure suggests potential utility. The butenyl group offers a site for various chemical modifications, and the carbamate (B1207046) moiety can act as a directing group or be transformed into other functional groups. However, without documented examples, its role in this capacity remains purely hypothetical.

Exploration as a Monomer or Cross-linking Agent in Polymer Chemistry

There is no available research to suggest that this compound has been explored as a monomer or cross-linking agent in polymer chemistry. The presence of a double bond in the butenyl group could theoretically allow it to participate in polymerization reactions. However, factors such as steric hindrance from the bulky diisopropyl groups on the nitrogen atom might impede its reactivity and ability to form long polymer chains. No studies have been published to confirm or deny this potential application.

Applications in Advanced Materials Science (e.g., coatings, adhesives)

No literature currently details the application of this compound in advanced materials science, including its use in coatings or adhesives. While carbamate-containing compounds are known to be used in the formulation of polyurethanes, which have widespread applications in coatings and adhesives, there is no specific data linking this particular compound to such formulations.

Catalytic Applications or Ligand Design

A review of scientific databases indicates no research into the catalytic applications of this compound or its use in ligand design. The nitrogen and oxygen atoms within the carbamate group possess lone pairs of electrons that could potentially coordinate with metal centers, making it a candidate for a ligand in catalysis. Nevertheless, no studies have been published that investigate this potential.

Data on this compound

Due to the lack of research on its applications, experimental data is limited. The following table provides basic information derived from chemical databases.

| Property | Value |

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.29 g/mol |

| IUPAC Name | but-2-en-1-yl N,N-di(propan-2-yl)carbamate |

| CAS Number | 81555-24-0 |

Future Research Directions and Unexplored Avenues for But 2 En 1 Yl Dipropan 2 Ylcarbamate

Investigation of Novel Catalytic Systems for its Synthesis and Transformation

The synthesis of carbamates is a well-established field, yet there is always a drive for more efficient, selective, and sustainable methods. For But-2-en-1-yl dipropan-2-ylcarbamate, future research could focus on moving beyond traditional synthetic routes. The exploration of novel catalytic systems is a promising avenue. For instance, the use of nickel-based catalytic systems for dehydrative urethane (B1682113) formation from carbon dioxide, amines, and alcohols presents a greener alternative to methods employing phosgene (B1210022). nih.gov Similarly, indium-mediated reactions have shown efficiency in the synthesis of carbamates and could be adapted for this specific compound. nih.gov

The transformation of this compound is another area ripe for investigation. Catalytic systems could be developed to selectively modify the butenyl or dipropylcarbamate moieties, leading to the creation of new derivatives with unique properties. Research in this area would not only enhance the synthetic toolkit for this compound but also contribute to the broader field of carbamate (B1207046) chemistry.

Development of Advanced Analytical Techniques for Trace Analysis

As the potential applications of this compound are explored, the need for sensitive and selective analytical methods for its detection and quantification at trace levels will become paramount. This is particularly important for environmental monitoring and quality control. Future research should focus on the development of advanced analytical techniques tailored for this compound.